molecular formula C10H18N4O2S B2363349 1-(ethylsulfonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine CAS No. 2034515-52-9

1-(ethylsulfonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine

Cat. No. B2363349
CAS RN: 2034515-52-9
M. Wt: 258.34
InChI Key: PRVZKDPEXDJSPH-UHFFFAOYSA-N
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Description

Imidazole and piperazine rings are common structures in many biologically active compounds . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . Piperazine is a frequently used building block in the pharmaceutical industry and is part of many therapeutic drugs.


Synthesis Analysis

The synthesis of substituted imidazoles has seen recent advances . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Scientific Research Applications

Antiviral Research

Compounds structurally similar to "1-(ethylsulfonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine" have been investigated for their antiviral properties, specifically against HIV. For example, research by Al-Masoudi et al. (2007) explored the synthesis and in vitro anti-HIV activity of new 5-substituted piperazinyl-4-nitroimidazole derivatives. These compounds were evaluated for their effectiveness against HIV-1 and HIV-2, showing potential as non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal activities of related compounds have been extensively studied. Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and screened them for in vitro antimicrobial properties. Certain derivatives exhibited excellent antibacterial and antifungal activities, suggesting potential for developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Anticancer Research

Another significant area of application is in anticancer research. Mallesha et al. (2012) explored the synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Some compounds demonstrated good activity across various cell lines, indicating potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

CO2 Capture Research

Beyond biomedical applications, derivatives of "this compound" have also been studied for environmental applications, such as CO2 capture. Yuan and Rochelle (2019) characterized semi-aqueous piperazine solutions for CO2 capture, demonstrating increased absorption rates and capacities under certain conditions. This research contributes to developing more efficient and effective methods for capturing CO2 from industrial emissions (Yuan & Rochelle, 2019).

Safety and Hazards

Safety and hazards associated with a compound like “1-(ethylsulfonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine” would depend on its specific properties. For example, many imidazole-based compounds can cause skin and eye irritation .

Future Directions

The future directions in the research and application of imidazole-based compounds are promising. There are ongoing efforts to develop new synthetic methodologies and to explore new applications for these compounds .

properties

IUPAC Name

1-ethylsulfonyl-4-(1-methylimidazol-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S/c1-3-17(15,16)14-8-6-13(7-9-14)10-11-4-5-12(10)2/h4-5H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVZKDPEXDJSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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